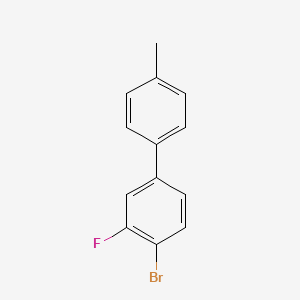
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate is a chemical compound with a unique structure that includes both methyl and fluorine substituents on a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate typically involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl). These reactions are carried out under controlled conditions to ensure the selective formation of the desired cyclopentene derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: Its derivatives may be explored for potential biological activity, including as enzyme inhibitors or receptor ligands.
Medicine: Research may investigate its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials, such as polymers with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action for 1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity can affect the electronic distribution within the molecule, potentially enhancing its stability or reactivity in certain contexts.
Comparison with Similar Compounds
Similar Compounds
1,2-dimethylcyclopent-1-ene-1,2-dicarboxylate: Lacks fluorine atoms, which can significantly alter its chemical properties.
4,4-difluorocyclopent-1-ene-1,2-dicarboxylate: Lacks methyl groups, affecting its steric and electronic characteristics.
1,2-dimethyl 4-fluorocyclopent-1-ene-1,2-dicarboxylate: Contains only one fluorine atom, leading to different reactivity and stability profiles.
Uniqueness
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate is unique due to the combination of both methyl and fluorine substituents on the cyclopentene ring. This combination can result in distinct chemical properties, such as increased stability, altered reactivity, and potential for unique interactions in various applications.
Properties
CAS No. |
2680536-38-1 |
|---|---|
Molecular Formula |
C9H10F2O4 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



